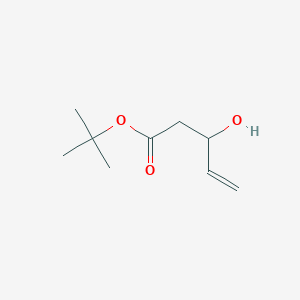

Tert-butyl 3-hydroxypent-4-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-hydroxypent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7,10H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFPCKWYDQCBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472090 | |

| Record name | Tert-butyl 3-hydroxypent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122763-67-1 | |

| Record name | Tert-butyl 3-hydroxypent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-enoic acid-3-hydroxy-, tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl 3-Hydroxypent-4-enoate: A Versatile Chiral Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Bifunctional Intermediate

tert-Butyl 3-hydroxypent-4-enoate is a valuable chiral intermediate in the field of organic synthesis, particularly in the development of pharmaceuticals. Its bifunctional nature, possessing both a hydroxyl group and a terminal alkene, allows for a wide range of chemical transformations. The presence of a chiral center at the C3 position makes it a crucial building block for the enantioselective synthesis of complex molecules, most notably the side chain of the blockbuster drug atorvastatin. The tert-butyl ester group provides steric hindrance, which can offer stability and selectivity in certain reactions. This guide provides an in-depth overview of the properties, synthesis, and applications of this important synthetic tool.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 122763-67-1 | |

| Molecular Formula | C₉H₁₆O₃ | |

| Molecular Weight | 172.22 g/mol | |

| Appearance | Colorless liquid | |

| Purity | ≥98% | |

| Topological Polar Surface Area | 46.5 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Rotatable Bond Count | 5 |

Spectroscopic Characterization

While comprehensive, publicly available spectral data with detailed peak assignments are limited, the following provides a general overview of the expected spectroscopic characteristics. Researchers should always confirm the identity and purity of their materials using their own analytical data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the vinyl protons (multiplets in the 5-6 ppm region), the proton on the carbon bearing the hydroxyl group (a multiplet around 4.0-4.5 ppm), and the methylene protons adjacent to the ester (a multiplet around 2.4-2.6 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl carbon of the ester (around 170-175 ppm), the carbons of the double bond (in the 115-140 ppm region), the carbon bearing the hydroxyl group (around 65-75 ppm), the quaternary carbon of the tert-butyl group (around 80-85 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the hydroxyl group (O-H stretch) around 3400-3500 cm⁻¹, a strong absorption for the ester carbonyl group (C=O stretch) around 1730 cm⁻¹, and absorptions corresponding to the C=C double bond (around 1640 cm⁻¹) and C-O stretching.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 172. The fragmentation pattern would likely involve the loss of the tert-butyl group (m/z 57) and other characteristic fragments.

Synthesis of this compound

The synthesis of β-hydroxy esters such as this compound is commonly achieved through the Reformatsky reaction. This reaction involves the addition of an organozinc enolate, derived from an α-halo ester, to an aldehyde or ketone.

The Reformatsky Reaction: A Reliable Synthetic Approach

The classical Reformatsky reaction provides a robust method for the formation of the carbon-carbon bond necessary to construct the backbone of this compound. The key reactants are tert-butyl bromoacetate and acrolein, with zinc metal mediating the reaction.

Reaction Scheme:

Figure 1: General scheme for the Reformatsky synthesis of this compound.

Mechanism of the Reformatsky Reaction:

-

Formation of the Organozinc Reagent: Zinc metal undergoes oxidative insertion into the carbon-bromine bond of tert-butyl bromoacetate to form an organozinc intermediate, often referred to as a Reformatsky enolate.

-

Nucleophilic Addition: The organozinc reagent then adds to the carbonyl carbon of acrolein.

-

Hydrolysis: Subsequent acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester product.

Figure 2: Stepwise mechanism of the Reformatsky reaction.

Experimental Protocol: Racemic Synthesis

The following is a representative, generalized protocol for the racemic synthesis of this compound. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust.

-

Initiation: Add a small portion of a solution of tert-butyl bromoacetate and acrolein in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF). The reaction may need to be initiated by gentle heating or the addition of a crystal of iodine.

-

Addition of Reactants: Once the reaction has initiated (as evidenced by a color change or exotherm), add the remaining solution of tert-butyl bromoacetate and acrolein dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux until the consumption of the starting materials is confirmed by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Enantioselective Synthesis: Accessing Chiral Purity

For applications in drug development, obtaining a single enantiomer of this compound is crucial. This is typically achieved through asymmetric synthesis using chiral catalysts or auxiliaries.

One common strategy for the enantioselective synthesis of homoallylic alcohols is the asymmetric allylation of an aldehyde. In this approach, a chiral catalyst, often a metal complex with a chiral ligand, coordinates to the aldehyde and the allylating agent, directing the nucleophilic attack to one face of the aldehyde carbonyl, thus leading to the preferential formation of one enantiomer.

Conceptual Workflow for Enantioselective Synthesis:

Figure 3: Conceptual workflow for the enantioselective synthesis of a chiral alcohol.

Applications in Drug Development

The primary application of this compound in drug development is as a key chiral building block for the synthesis of the side chain of HMG-CoA reductase inhibitors, commonly known as statins.

Atorvastatin Side Chain Synthesis

Atorvastatin (Lipitor®) is a widely prescribed medication for lowering cholesterol. Its efficacy is highly dependent on the stereochemistry of its dihydroxyheptanoate side chain. The (R)-enantiomer of this compound can serve as a precursor to this critical side chain. Through a series of chemical transformations, including oxidation of the double bond to form a diol and subsequent modifications, the desired side chain can be constructed with the correct stereochemistry.[1]

Potential in Antiviral Drug Synthesis

The versatile functionality of this compound also makes it a potential starting material for the synthesis of various antiviral compounds. The hydroxyl and alkene groups can be manipulated to introduce other functional groups and build more complex molecular scaffolds that may exhibit antiviral activity. While specific examples of its direct use in approved antiviral drugs are not as prominent as in the case of statins, its utility as a chiral building block suggests its potential in the discovery and development of new antiviral agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound may be irritating to the eyes, skin, and respiratory system. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a valuable and versatile chiral intermediate with significant applications in pharmaceutical synthesis. Its bifunctional nature and the presence of a key stereocenter make it an important building block for the enantioselective synthesis of complex drug molecules, most notably the side chain of atorvastatin. A thorough understanding of its properties and synthetic routes, particularly enantioselective methods, is crucial for its effective utilization in research and drug development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Xiong, Y. et al. An improved process for chiron synthesis of the atorvastatin side chain. Tetrahedron: Asymmetry2014, 25 (15), 1136-1141.

-

Alfa Chemistry. This compound. [Link]

Sources

An In-Depth Technical Guide to Tert-butyl 3-hydroxypent-4-enoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxypent-4-enoate, a chiral building block of significant interest in pharmaceutical and fine chemical synthesis. The document delves into its chemical structure, properties, and provides a detailed, field-proven protocol for its synthesis via the Reformatsky reaction. Furthermore, it offers a thorough characterization of the molecule through spectroscopic analysis, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The guide also explores the critical role of its stereoisomers in the synthesis of bioactive molecules, with a particular focus on its application as a key intermediate in the production of the β-lactamase inhibitor, Vaborbactam.

Introduction: The Significance of a Versatile Chiral Building Block

This compound (CAS No. 122763-67-1) is a valuable organic compound featuring a unique combination of functional groups: a bulky tert-butyl ester, a secondary alcohol, and a terminal alkene.[1] This trifecta of reactivity makes it a highly versatile intermediate for the synthesis of complex molecular architectures. The presence of a stereocenter at the C3 position introduces chirality, a fundamental aspect in modern drug design and development, as different enantiomers of a molecule can exhibit vastly different pharmacological activities.

The primary impetus for the extensive study of this molecule lies in its role as a key precursor to the vinylglycinol scaffold, a privileged structural motif found in numerous biologically active compounds. Its application as an intermediate in the synthesis of Vaborbactam, a non-suicidal β-lactamase inhibitor, underscores its importance in combating antibiotic resistance.[2] This guide aims to provide researchers and drug development professionals with a detailed understanding of the synthesis, characterization, and application of this pivotal molecule.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| CAS Number | 122763-67-1 | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | Not determined | |

| Density | Not determined | |

| Solubility | Good solubility in common organic solvents | [3] |

The structure of this compound, with its distinct functional groups, is depicted below.

Caption: Chemical structure of this compound.

Synthesis: The Reformatsky Reaction

The synthesis of β-hydroxy esters, such as this compound, is classically achieved through the Reformatsky reaction.[4][5][6] This organozinc-mediated reaction involves the addition of an α-halo ester to an aldehyde or ketone. For the synthesis of our target molecule, the key precursors are tert-butyl bromoacetate and acrolein.

Reaction Mechanism

The causality behind this synthetic choice lies in the chemoselectivity of the organozinc reagent. Unlike more reactive organometallic reagents like Grignard or organolithium reagents, the zinc enolate formed from tert-butyl bromoacetate is sufficiently mild to selectively attack the carbonyl group of acrolein without undergoing significant side reactions, such as conjugate addition to the α,β-unsaturated system or reaction with the ester functionality.

The mechanism proceeds through the following key steps:

-

Oxidative Addition: Zinc metal undergoes oxidative addition to the carbon-bromine bond of tert-butyl bromoacetate, forming a zinc enolate, often referred to as a Reformatsky reagent.

-

Coordination: The carbonyl oxygen of acrolein coordinates to the zinc atom of the Reformatsky reagent.

-

Nucleophilic Addition: The enolate attacks the carbonyl carbon of the coordinated acrolein through a six-membered chair-like transition state, forming a new carbon-carbon bond.

-

Protonation: Subsequent workup with a mild acid protonates the resulting zinc alkoxide to yield the final β-hydroxy ester product.

Caption: Workflow of the Reformatsky reaction for the synthesis of this compound.

Experimental Protocol

The following protocol is a self-validating system, designed for high yield and purity.

Materials:

-

Zinc dust (<10 µm, activated)

-

Iodine

-

tert-Butyl bromoacetate

-

Acrolein (freshly distilled)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust (1.2 eq). A crystal of iodine can be added to further activate the zinc surface.

-

Formation of the Reformatsky Reagent: Add anhydrous THF to the flask. To this suspension, add a solution of tert-butyl bromoacetate (1.0 eq) in anhydrous THF dropwise via the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts (indicated by a color change and gentle reflux), the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at reflux for an additional 30-60 minutes to ensure complete formation of the organozinc reagent.

-

Addition of Acrolein: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of freshly distilled acrolein (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

-

Workup and Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

Rigorous characterization is paramount to confirm the structure and purity of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| =CH₂ | 5.10 - 5.30 | m | - | 2H |

| -CH= | 5.75 - 5.95 | m | - | 1H |

| -CH(OH)- | 4.40 - 4.50 | m | - | 1H |

| -CH₂-COO- | 2.40 - 2.55 | m | - | 2H |

| -OH | 2.0 - 3.0 | br s | - | 1H |

| -C(CH₃)₃ | 1.45 | s | - | 9H |

Note: The chemical shift of the hydroxyl proton can vary depending on the concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~171 |

| -CH= | ~139 |

| =CH₂ | ~116 |

| -C(CH₃)₃ | ~81 |

| -CH(OH)- | ~69 |

| -CH₂-COO- | ~42 |

| -C(CH₃)₃ | ~28 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3500 (broad) | O-H stretch | Alcohol |

| 3080 | =C-H stretch | Alkene |

| 2980, 2930 | C-H stretch | Alkane |

| 1730 | C=O stretch | Ester |

| 1645 | C=C stretch | Alkene |

| 1150 | C-O stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): m/z = 172

-

Key Fragmentation: A prominent peak is often observed at m/z = 116, corresponding to the loss of the tert-butyl group ([M - 56]⁺). Another significant fragment can be seen at m/z = 57, representing the tert-butyl cation.

The Role of Stereochemistry and Asymmetric Synthesis

As mentioned earlier, the C3 carbon of this compound is a stereocenter. The synthesis of enantiomerically pure forms of this compound is crucial for its application in the development of chiral drugs.

Enantioselective Synthesis

The asymmetric synthesis of a specific enantiomer, for instance, the (R)- or (S)-enantiomer, can be achieved through several strategies:

-

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to one of the starting materials, which directs the stereochemical outcome of the Reformatsky reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.

-

Chiral Catalysts: The use of a chiral ligand in conjunction with the zinc metal can create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer.

-

Enzymatic Resolution: A racemic mixture of the product can be subjected to enzymatic resolution, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the two.

The (R)-enantiomer of this compound (CAS No. 220861-37-0) is a key intermediate in some synthetic routes to Vaborbactam.[7]

Applications in Drug Development and Beyond

The synthetic utility of this compound extends beyond its role as a Vaborbactam intermediate. Its bifunctional nature allows for a wide range of chemical transformations.

Caption: Synthetic potential and applications of this compound.

The hydroxyl and vinyl groups can be further functionalized to introduce new stereocenters and build molecular complexity.[3] For instance, epoxidation of the double bond followed by ring-opening reactions can lead to a variety of amino alcohols and diols, which are valuable building blocks in medicinal chemistry. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, providing additional handles for synthetic manipulation. These transformations open avenues for the development of novel anti-inflammatory and anti-tumor agents.[3]

Conclusion

This compound is a cornerstone chiral building block with significant synthetic potential. Its efficient synthesis via the Reformatsky reaction, coupled with its versatile reactivity, makes it an indispensable tool for researchers in organic synthesis and drug discovery. A thorough understanding of its properties, synthesis, and characterization, as detailed in this guide, is crucial for harnessing its full potential in the development of next-generation pharmaceuticals and fine chemicals.

References

-

PubChem. This compound. [Link]

-

Shanghai Talent Chemical Co., Ltd. This compound CAS 122763-67-1. [Link]

-

Chemistry LibreTexts. Reformatsky Reaction. [Link]

-

Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. [Link]

-

Royal Society of Chemistry. Supporting information for. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000374). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718). [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. [Link]

-

NROChemistry. Reformatsky Reaction. [Link]

-

Chemistry LibreTexts. Enantioselective Synthesis. [Link]

-

PubMed Central (PMC). Recent developments in the asymmetric Reformatsky-type reaction. [Link]

-

PubMed Central (PMC). Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries. [Link]

Sources

- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 2. This compound | C9H16O3 | CID 11769016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemistry Matters — Enantioselective Synthesis – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. (R)-tert-Butyl 3-hydroxypent-4-enoate | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to tert-Butyl 3-Hydroxypent-4-enoate

CAS Number: 122763-67-1

Introduction

tert-Butyl 3-hydroxypent-4-enoate is a valuable chiral building block in modern organic synthesis. Its bifunctional nature, possessing both a secondary allylic alcohol and a sterically hindered ester, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its synthesis, characterization, and key applications, with a focus on the underlying scientific principles and practical experimental details. The CAS number for this compound is 122763-67-1.[1]

Molecular Structure and Properties

The structure of this compound, with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol , is characterized by a five-carbon chain containing a hydroxyl group at the C-3 position and a terminal double bond.[1] The bulky tert-butyl group provides steric protection to the ester functionality, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule.

| Property | Value | Source |

| CAS Number | 122763-67-1 | [1] |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 238.1±20.0 °C (Predicted) | |

| Density | 0.992±0.06 g/cm³ (Predicted) | |

| pKa | 13.59±0.20 (Predicted) |

Synthesis of this compound: The Reformatsky Reaction

A primary and efficient method for the synthesis of this compound is the Reformatsky reaction . This organozinc-mediated reaction involves the coupling of an α-halo ester with a carbonyl compound, in this case, the reaction between tert-butyl bromoacetate and acrolein.

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Formation of the Reformatsky Reagent: Zinc metal undergoes oxidative insertion into the carbon-bromine bond of tert-butyl bromoacetate to form an organozinc intermediate, often referred to as a Reformatsky enolate.[2]

-

Nucleophilic Addition: The organozinc reagent then adds to the carbonyl carbon of acrolein. The reaction is believed to proceed through a six-membered chair-like transition state.[2][3]

-

Hydrolysis: Subsequent acidic workup protonates the resulting zinc alkoxide to yield the desired β-hydroxy ester, this compound.

Caption: Mechanism of the Reformatsky Reaction for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Zinc dust, activated

-

Iodine (catalytic amount)

-

tert-Butyl bromoacetate

-

Acrolein

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents) and a crystal of iodine. Heat the flask gently under a nitrogen atmosphere until the purple color of the iodine disappears, indicating the activation of zinc. Cool the flask to room temperature.

-

Reaction Setup: Add anhydrous THF to the flask. In the dropping funnel, place a solution of tert-butyl bromoacetate (1.0 equivalent) and acrolein (1.1 equivalents) in anhydrous THF.

-

Initiation and Reaction: Add a small portion of the solution from the dropping funnel to the zinc suspension. The reaction should initiate, as indicated by a gentle reflux. Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. Below is a summary of the expected spectroscopic data.

| Technique | Expected Data |

| ¹H NMR | The spectrum will show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The vinyl protons will appear as multiplets between 5.0 and 6.0 ppm. The proton on the carbon bearing the hydroxyl group will be a multiplet around 4.5 ppm. The methylene protons adjacent to the ester will appear as a doublet of doublets around 2.4-2.6 ppm. The hydroxyl proton will be a broad singlet. |

| ¹³C NMR | The carbonyl carbon of the ester will be observed around 170 ppm. The carbon of the tert-butyl group will be around 80 ppm, and the methyl carbons of the tert-butyl group will be around 28 ppm. The carbons of the double bond will appear between 115 and 140 ppm. The carbon bearing the hydroxyl group will be around 68 ppm, and the methylene carbon adjacent to the ester will be around 42 ppm. |

| IR (Infrared Spectroscopy) | A broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol. A strong absorption around 1730 cm⁻¹ for the C=O stretch of the ester. Absorptions around 1640 cm⁻¹ for the C=C stretch of the alkene and around 3080 cm⁻¹ for the =C-H stretch. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) or, more likely, a peak corresponding to [M+Na]⁺ or [M+H]⁺. Fragmentation patterns may include the loss of the tert-butyl group or water. |

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of various high-value molecules.

Pharmaceutical Synthesis

A notable application is its role as a precursor in the synthesis of Vaborbactam .[4] Vaborbactam is a β-lactamase inhibitor used in combination with antibiotics to treat certain bacterial infections. The stereochemistry of the hydroxyl and vinyl groups in this compound is critical for establishing the correct stereocenters in the final drug molecule.

Beyond Vaborbactam, this compound is a valuable building block for other pharmaceutical agents due to the versatile reactivity of its functional groups.[5]

Caption: Key application areas of this compound.

As a Chiral Building Block

The allylic alcohol moiety of this compound allows for various stereoselective transformations, such as Sharpless epoxidation, to introduce new stereocenters with high control. The resulting epoxides are versatile intermediates for the synthesis of a wide range of chiral compounds.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[1] Store the compound in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically important molecule with a well-established route of synthesis via the Reformatsky reaction. Its unique structural features make it a valuable precursor for the construction of complex and stereochemically rich molecules, particularly in the field of medicinal chemistry. This guide provides the fundamental knowledge and practical insights necessary for its synthesis, characterization, and effective utilization in research and development.

References

-

NROChemistry. Reformatsky Reaction. [Link]

-

PubChem. This compound. [Link]

-

Shanghai Talent Chemical Co., Ltd. This compound CAS 122763-67-1. [Link]

-

Wikipedia. Reformatsky reaction. [Link]

Sources

An In-depth Technical Guide to tert-Butyl 3-hydroxypent-4-enoate: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxypent-4-enoate, a valuable chiral building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's fundamental properties, synthesis methodologies, spectroscopic characterization, and key applications, with a focus on its role as a pharmaceutical intermediate.

Core Molecular Properties

This compound (CAS No. 122763-67-1) is a chiral molecule possessing both a secondary alcohol and a vinyl group, making it a versatile synthon.[1][2] The bulky tert-butyl ester group provides steric protection and can be selectively cleaved under acidic conditions, a feature often exploited in multi-step syntheses.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₃ | [1][4] |

| Molecular Weight | 172.22 g/mol | [1][4] |

| CAS Number | 122763-67-1 | [4] |

| Appearance | Predicted: Liquid | - |

| Boiling Point | 238.1 ± 20.0 °C (Predicted) | [5] |

| Density | 0.992 ± 0.06 g/cm³ (Predicted) | [5] |

| LogP | 1.26510 (Predicted) | [5] |

| Topological Polar Surface Area | 46.53 Ų | [1] |

Synthesis of this compound

The synthesis of this compound, particularly its enantiomerically pure forms, is of significant interest due to its application in the synthesis of complex molecules. A common strategy involves the aldol addition of an appropriate enolate to acrolein. The following protocol is a representative method for its synthesis.

Experimental Protocol: Synthesis via Aldol Reaction

This protocol outlines a plausible synthetic route based on established organic chemistry principles, such as those found in related syntheses.

Step 1: Formation of the Lithium Enolate of tert-Butyl Acetate

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF to the flask.

-

To this cooled solution, add tert-butyl acetate dropwise via a syringe, ensuring the temperature remains below -70 °C.

-

Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.

Step 2: Aldol Addition with Acrolein

-

In a separate flask, prepare a solution of freshly distilled acrolein in anhydrous THF.

-

Slowly add the acrolein solution to the lithium enolate solution at -78 °C. The causality here is to control the highly exothermic and often unselective reaction between the enolate and the highly reactive α,β-unsaturated aldehyde. Maintaining a low temperature minimizes side reactions, such as polymerization of acrolein or Michael addition.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. This protonates the alkoxide formed during the aldol addition.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Caption: Synthetic workflow for this compound.

For the synthesis of enantiomerically pure forms, such as (R)-tert-butyl 3-hydroxypent-4-enoate, a chiral auxiliary or an asymmetric catalyst would be employed during the aldol addition step.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Below are the expected spectral data based on its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -C(CH ₃)₃ | ~1.45 | s | - |

| -CH ₂-COO- | ~2.4-2.6 | m | - |

| -CH (OH)- | ~4.4-4.6 | m | - |

| =CH- (terminal) | ~5.1-5.3 | m | - |

| -CH= (internal) | ~5.8-6.0 | m | - |

| -OH | Variable (broad singlet) | br s | - |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C OOR | ~171-173 |

| -C H=CH₂ | ~138-140 |

| -CH=C H₂ | ~115-117 |

| -C (CH₃)₃ | ~80-82 |

| -C H(OH)- | ~68-70 |

| -C H₂-COO- | ~42-44 |

| -C(C H₃)₃ | ~28-30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3600-3200 (broad) |

| C=O (ester) | 1750-1730 (strong) |

| C=C (alkene) | 1680-1640 (medium) |

| C-O (ester and alcohol) | 1300-1000 |

| =C-H (alkene) | 3100-3000 |

Applications in Drug Development and Beyond

The bifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of complex organic molecules.

Key Intermediate in Vaborbactam Synthesis

Vaborbactam is a non-β-lactam, β-lactamase inhibitor used in combination with carbapenem antibiotics to treat serious Gram-negative bacterial infections.[6] this compound is a crucial chiral building block in the synthesis of Vaborbactam.[6] The synthesis involves the stereospecific introduction of the boronic acid moiety and subsequent cyclization, where the stereochemistry of the hydroxyl group in the starting material dictates the final stereochemistry of the drug.

Caption: Role of this compound in Vaborbactam synthesis.

Building Block for Other Pharmaceuticals and Fine Chemicals

The hydroxyl and vinyl groups of this compound can be selectively functionalized to introduce a variety of other chemical moieties. This makes it a versatile starting material for the synthesis of other bioactive molecules, including anti-inflammatory and anti-tumor agents.[3] Its utility also extends to the agrochemical industry as a building block for functionalized alkenyl derivatives.[3]

Monomer in Polymer Science

This compound can serve as a functional monomer in the synthesis of specialty polymers. The presence of the hydroxyl and vinyl groups allows for its incorporation into polymer chains via different polymerization techniques, leading to materials with tailored properties for applications in advanced coatings and adhesives.[3]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is classified as causing serious eye damage.[4] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.

-

Shanghai Talent Chemical Co.,Ltd. (n.d.). This compound CAS 122763-67-1. Retrieved January 10, 2026, from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). EP0573184A1 - t-Butyl (R)-(-)-4-Cyano-3-hydroxybutyrate and process for its preparation.

- Google Patents. (n.d.). WO2014140308A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate.

-

PubChem. (n.d.). tert-butyl (2R)-2-hydroxypent-4-enoate. Retrieved January 10, 2026, from [Link]

-

PubMed. (2003). Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde. Retrieved January 10, 2026, from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved January 10, 2026, from [Link]

- Organic Syntheses. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Retrieved January 10, 2026, from http://www.orgsyn.org/demo.aspx?prep=v72p0057

-

SpectraBase. (n.d.). 1,3-DIOXAN-4-YL]-2-HYDROXYPENT-4-ENOATE - Optional[13C NMR] - Chemical Shifts. Retrieved January 10, 2026, from [Link]

-

LookChem. (n.d.). CAS No.122763-67-1,this compound Suppliers. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved January 10, 2026, from [Link]

-

Organic Syntheses. (n.d.). tert-butyl bromoacetate. Retrieved January 10, 2026, from [Link]

-

PubMed. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Retrieved January 10, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. (R)-tert-Butyl 3-hydroxypent-4-enoate | CymitQuimica [cymitquimica.com]

- 3. talentchemicals.com [talentchemicals.com]

- 4. This compound | C9H16O3 | CID 11769016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Selling this compound 122763-67-1 98% suppliers | Tocopharm [tocopharm.com]

A Technical Guide to tert-butyl 3-hydroxypent-4-enoate: Properties, Synthesis, and Applications

This guide provides an in-depth analysis of tert-butyl 3-hydroxypent-4-enoate, a versatile bifunctional building block crucial in modern organic synthesis. With applications ranging from pharmaceutical intermediates to specialty polymers, a thorough understanding of its properties, synthesis, and handling is essential for researchers, scientists, and professionals in drug development and fine chemical manufacturing. This document offers a technical overview, grounded in established chemical principles and safety protocols, to support its effective and safe utilization in a laboratory and industrial context.

Compound Identification and IUPAC Nomenclature

The formal identification of a chemical entity is foundational to scientific communication and reproducibility. The compound in focus is unambiguously identified by its IUPAC name and several key identifiers.

The systematic IUPAC name for this molecule is This compound .[1] It is also commonly referred to by synonyms such as tert-butyl 3-hydroxy-4-pentenoate.[1] For precise database searching and regulatory compliance, the Chemical Abstracts Service (CAS) number is 122763-67-1 .[1]

For computational chemistry and informatics, the following structural identifiers are critical:

| Identifier | Value |

| SMILES | CC(C)(C)OC(=O)CC(C=C)O[1] |

| InChI | InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7,10H,1,6H2,2-4H3[1] |

| InChIKey | OBFPCKWYDQCBHO-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions, its solubility, and the appropriate conditions for its storage and handling. These properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Appearance | Colorless liquid or white powder | [2][3] |

| Boiling Point | 238.1 ± 20.0 °C (Predicted) | |

| Density | 0.992 ± 0.06 g/cm³ (Predicted) | |

| Topological Polar Surface Area | 46.5 Ų | [1] |

| Solubility | Good solubility in common organic solvents | [2] |

The presence of both a hydroxyl (-OH) group and a terminal alkene (C=C) group, combined with a sterically hindered tert-butyl ester, confers a unique reactivity profile. The tert-butyl group provides stability against hydrolysis under acidic conditions, a valuable feature in multi-step syntheses.[2]

Synthesis and Reactivity: The Reformatsky Reaction

The most direct and established method for synthesizing β-hydroxy esters like this compound is the Reformatsky reaction .[4][5][6] This reaction involves the condensation of an aldehyde or ketone with an α-halo ester using metallic zinc.[4]

For the synthesis of the target compound, the key reactants are acrolein (the aldehyde) and tert-butyl bromoacetate (the α-halo ester).

Mechanistic Rationale

The causality behind the Reformatsky reaction lies in the generation of a specific organozinc reagent, often termed a Reformatsky enolate.[4][6]

-

Enolate Formation: Zinc metal undergoes oxidative addition into the carbon-bromine bond of tert-butyl bromoacetate. This forms an organozinc intermediate which is less reactive than corresponding Grignard or organolithium reagents.[4][6] This moderated reactivity is crucial as it prevents undesired nucleophilic attack on the ester group of another molecule.[4][6]

-

Nucleophilic Addition: The Reformatsky enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acrolein. This step proceeds through a six-membered chair-like transition state, leading to the formation of a new carbon-carbon bond.[6]

-

Hydrolysis: An acidic workup protonates the resulting zinc alkoxide, yielding the final β-hydroxy ester product, this compound, along with zinc(II) salts.[6]

The choice of zinc is critical; its ability to form a stable enolate that is reactive enough to add to an aldehyde but not to an ester is the cornerstone of this classic transformation. Common solvents for this reaction include ethers like THF or dioxane.[7]

Representative Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis of this compound based on the principles of the Reformatsky reaction.

-

Apparatus Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Zinc Activation: The flask is charged with activated zinc dust and a suitable solvent (e.g., anhydrous THF). Activation can be achieved by stirring with a small amount of iodine or dilute HCl, followed by washing and drying.

-

Initiation: A small portion of a solution of tert-butyl bromoacetate and acrolein in THF is added to the zinc suspension. The reaction is gently heated to initiate the formation of the organozinc reagent, often indicated by a color change or exotherm.

-

Addition of Reagents: The remaining solution of tert-butyl bromoacetate and acrolein is added dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure full consumption of the starting materials, monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the Reformatsky synthesis of this compound.

Applications in Research and Development

The dual functionality of this compound makes it a valuable intermediate in several areas of chemical science.

-

Pharmaceutical Synthesis: Its most prominent role is as a key organic intermediate in the synthesis of Vaborbactam , a non-suicidal β-lactamase inhibitor.[3] Vaborbactam is used in combination with antibiotics to combat resistant bacterial infections. The specific stereochemistry of the hydroxyl and alkenyl groups is leveraged to construct the complex cyclic boronate structure of the final drug.

-

Drug Development: Beyond Vaborbactam, it serves as a core intermediate for the development of novel anti-inflammatory and anti-tumor drug candidates, where its structure can be elaborated to access diverse molecular scaffolds.[2]

-

Agrochemicals and Fine Chemicals: The compound acts as a bifunctional building block for preparing functionalized alkenyl derivatives used in the production of agrochemicals and other fine chemicals.[2]

-

Polymer Chemistry: As a functional monomer, it can be used to fabricate specialty polymers. The hydroxyl and alkenyl groups provide sites for polymerization and cross-linking, leading to materials with applications in advanced coatings and adhesives.[2]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The compound presents several hazards as classified under the Globally Harmonized System (GHS).

GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318/H319: Causes serious eye damage / Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | Prevention: P261, P264, P271, P280Response: P302+P352, P304+P340, P305+P351+P338, P312Storage: P403+P233Disposal: P501 |

Note: There is a discrepancy in reported eye hazard severity (H318 vs. H319); it is prudent to treat the chemical as capable of causing serious eye damage.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use nitrile or other chemically resistant gloves.

-

Skin Protection: A lab coat should be worn to prevent skin contact.

-

-

Hygiene: Avoid breathing vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage Recommendations

Proper storage is essential to maintain the integrity and stability of the compound.

-

Temperature: Store in a refrigerator or under inert gas (Nitrogen or Argon) at 2-8°C.[8]

-

Container: Keep in a tightly sealed, light-resistant container, such as an amber glass bottle.[2]

-

Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and strong acids.[2]

Conclusion

This compound is a compound of significant utility in modern organic chemistry. Its synthesis via the reliable Reformatsky reaction and its unique combination of a protected carboxylic acid, a secondary alcohol, and a terminal alkene make it an adaptable and valuable building block. For professionals in drug discovery and materials science, a comprehensive understanding of its chemical properties, synthetic routes, and stringent safety requirements is paramount for leveraging its full potential while ensuring a safe research environment.

References

Sources

- 1. This compound | C9H16O3 | CID 11769016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. talentchemicals.com [talentchemicals.com]

- 3. Selling this compound 122763-67-1 98% suppliers | Tocopharm [tocopharm.com]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. 122763-67-1|this compound|BLD Pharm [bldpharm.com]

Navigating the Versatility of Tert-butyl 3-hydroxypent-4-enoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-hydroxypent-4-enoate, a chiral building block of significant interest, occupies a critical nexus in synthetic organic chemistry. Its unique bifunctional nature, possessing both a secondary allylic alcohol and a sterically hindered tert-butyl ester, renders it a valuable precursor for a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of this compound, covering its nomenclature, physicochemical properties, synthesis strategies, key chemical transformations, and applications, with a particular focus on its role in pharmaceutical development. Safety and handling protocols are also detailed to ensure its effective and responsible use in the laboratory.

Introduction

In the landscape of modern organic synthesis, the demand for versatile and stereochemically defined building blocks is insatiable. This compound has emerged as a prominent synthon, valued for its strategic placement of reactive functional groups. The hydroxyl group serves as a handle for oxidation, etherification, or esterification, while the vinyl moiety is amenable to a wide range of transformations including oxidation, reduction, and carbon-carbon bond formation. The tert-butyl ester, a robust protecting group, imparts stability under various reaction conditions while allowing for selective deprotection. This guide aims to consolidate the current knowledge on this compound, offering a technical resource for researchers leveraging its synthetic potential.

Nomenclature and Synonyms

The unambiguous identification of chemical compounds is paramount for scientific communication and reproducibility. This compound is known by several synonyms, reflecting both systematic and trivial naming conventions.

Table 1: Synonyms and Identifiers for this compound

| Name/Identifier | Type | Reference |

| This compound | Preferred IUPAC Name | [1] |

| 4-Pentenoic acid, 3-hydroxy-, 1,1-dimethylethyl ester | Systematic Name | [1] |

| tert-Butyl 3-hydroxy-4-pentenoate | Alternative Name | [1] |

| Vaborbactam Related Compound 1 | Pharmaceutical Identifier | |

| Vaborbactam Impurity 1 | Pharmaceutical Identifier | |

| CAS Number: 122763-67-1 | Registry Number | [2] |

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 238.1 ± 20.0 °C (Predicted) | |

| Density | 0.992 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Good solubility in common organic solvents | [3] |

| Stability | The tert-butyl ester ensures acid stability. | [3] |

Synthesis Strategies

Enantioselective Reduction of a β-Keto Ester Precursor

A logical and widely employed method for accessing chiral β-hydroxy esters is the asymmetric reduction of the corresponding β-keto ester. This approach offers excellent control over the stereochemistry at the C3 position.

Figure 1: A plausible synthetic pathway to this compound.

Experimental Protocol (Hypothetical, based on analogous reactions):

-

Preparation of tert-Butyl 3-oxopent-4-enoate: To a solution of lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF) at -78 °C, slowly add tert-butyl acetoacetate. After stirring for 30 minutes, add acryloyl chloride and allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride and extract with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

-

Asymmetric Reduction: In a high-pressure vessel, dissolve the tert-butyl 3-oxopent-4-enoate in degassed methanol. Add a catalytic amount of a chiral ruthenium-BINAP complex. Pressurize the vessel with hydrogen gas and stir at the appropriate temperature and pressure until the reaction is complete (monitored by TLC or GC-MS). After releasing the pressure, the solvent is removed in vacuo, and the residue is purified by chromatography to yield enantiomerically enriched this compound.[4]

The choice of the chiral catalyst is critical for achieving high enantioselectivity.[4]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

Figure 2: Reactivity map of this compound.

Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its role as a precursor to Vaborbactam, a β-lactamase inhibitor, highlights its importance in combating antibiotic resistance. It is also utilized in the development of anti-inflammatory and anti-tumor drugs.[3]

Agrochemical Synthesis

The bifunctional nature of this molecule makes it a valuable building block for the synthesis of complex agrochemicals, where precise control of stereochemistry and functionality is often required for biological activity.[3]

Polymer Chemistry

As a functionalized monomer, this compound can be incorporated into specialty polymers. The hydroxyl and vinyl groups provide sites for polymerization and cross-linking, leading to materials with tailored properties for applications in coatings and adhesives.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

-

GHS Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

Conclusion

This compound stands as a testament to the power of well-designed synthetic building blocks. Its strategic combination of a chiral secondary alcohol, a reactive vinyl group, and a robust ester protecting group provides chemists with a versatile tool for the construction of complex and biologically active molecules. From its crucial role in the synthesis of modern pharmaceuticals to its application in agrochemicals and materials science, this compound is poised to remain a valuable asset in the synthetic chemist's arsenal. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Shanghai Talent Chemical Co., Ltd. (n.d.). This compound CAS 122763-67-1. Retrieved from [Link]

- A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. (2014). Google Patents.

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. (n.d.).

-

Taylor & Francis. (n.d.). Tert-butyl – Knowledge and References. Retrieved from [Link]

-

Reaction mechanism for the formation of tert-butyl ether. (n.d.). ResearchGate. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. Retrieved from [Link]

Sources

"Tert-butyl 3-hydroxypent-4-enoate" safety data sheet

An In-depth Technical Guide to the Safe Handling of Tert-butyl 3-hydroxypent-4-enoate

Authored by: A Senior Application Scientist

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the safe handling, storage, and emergency procedures for this compound (CAS No. 122763-67-1). Beyond a standard safety data sheet (SDS), this document delves into the causal reasoning behind safety protocols, grounded in the compound's specific chemical properties and reactivity.

Compound Profile and Scientific Context

This compound is a bifunctional molecule of significant interest in organic synthesis. Its structure incorporates a terminal alkene, a secondary alcohol, and a bulky tert-butyl ester. This combination makes it a valuable building block, particularly in the pharmaceutical and fine chemical industries.[1] The hydroxyl and alkenyl moieties serve as reactive handles for a variety of transformations, such as esterification and addition reactions, while the tert-butyl ester group provides steric hindrance and stability against acidic conditions, ensuring high yields and product purity in synthetic routes.[1]

Understanding this reactivity is paramount to its safe handling. The very features that make it a versatile reagent also dictate the necessary precautions to prevent unintended reactions and exposure.

Hazard Identification and Risk Assessment

Aggregated data from multiple suppliers and regulatory inventories indicates that this compound requires careful handling due to its potential health effects. The primary and most severe hazard identified is its potential to cause serious eye damage.

GHS Classification Summary

The Globally Harmonized System (GHS) classifications reported for this compound vary slightly between suppliers, but a consolidated assessment points to the following hazards:

| Hazard Class | Hazard Code | Description | Signal Word | GHS Pictogram |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | Danger | Corrosion |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Warning | Exclamation Mark |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | Warning | Exclamation Mark |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Warning | Exclamation Mark |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | Warning | Exclamation Mark |

Note: The H318 classification (Causes serious eye damage) is the most severe and originates from notifications to the ECHA C&L Inventory.[2] Other classifications are also reported and should be considered for a comprehensive risk assessment.[3]

Toxicological Profile Insights

While one source indicates a relatively low acute oral toxicity (LD50 > 3000 mg/kg), this should not lead to complacency.[1] The primary concern remains severe, irreversible damage to the eyes upon direct contact. Skin and respiratory irritation are also significant risks that necessitate robust engineering controls and personal protective equipment. The causality is linked to the compound's chemical nature, which can disrupt biological tissues upon contact.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for mitigating the risks associated with this compound.

Primary Engineering Controls

The principle of "as low as reasonably practicable" (ALARP) exposure must be applied.

-

Ventilation: All manipulations of this compound must be performed in a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors, preventing inhalation (addressing H335) and provides a physical barrier for splashes.

-

Safety Stations: A safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled. The critical nature of the H318 hazard (serious eye damage) means that immediate and copious irrigation is the only effective first aid measure.

Mandatory Personal Protective Equipment (PPE)

The following PPE is required for all personnel handling this compound:

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166. A face shield should be worn over goggles when handling larger quantities (>50 mL). | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes from any angle, directly addressing the H318/H319 risk. |

| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact, mitigating the H315 risk.[1] Check for breakthrough times and replace gloves immediately if contamination is suspected. |

| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from minor spills and splashes. |

| Respiratory Protection | An organic vapor mask may be necessary for large spills or if engineering controls are insufficient.[1] | This is a secondary control; reliance should be on the fume hood. |

Storage and Handling Protocols

Chemical Incompatibility

The reactivity of the hydroxyl and alkene groups dictates that this compound must be segregated from incompatible materials to prevent hazardous reactions.

-

Strong Oxidizing Agents: Can react violently with the alkene and alcohol functional groups.

-

Strong Acids: While the tert-butyl ester is relatively stable, strong acids can catalyze polymerization or other reactions at the alkene.[1]

-

Moisture: Avoid contact with excessive moisture to prevent potential hydrolysis or side reactions.[1]

Recommended Storage Conditions

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Temperature: Store in a refrigerator at 2-8°C.[4] Some suppliers also list storage at 5-25°C is acceptable.[1] Cold storage is generally preferred to minimize degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[4][5] This is critical because the compound is listed as "Air Sensitive," likely due to the potential for oxidation or peroxide formation at the allylic position over time.[5]

-

Container: Keep in a tightly sealed, clearly labeled container.[5] Amber glass or HDPE drums are recommended to protect from light and prevent incompatibility issues.[1]

Step-by-Step Protocol for Handling and Dispensing

This protocol is a self-validating system designed to minimize exposure.

-

Preparation: Before retrieving the compound from storage, ensure the fume hood is operational and clear of clutter. Assemble all necessary glassware and reagents. Verify the location of the nearest eyewash and safety shower.

-

PPE Confirmation: Don all required PPE as outlined in Section 3.2.

-

Inert Atmosphere Transfer: Move the sealed container into the fume hood. If transferring a significant amount, it is best practice to establish an inert atmosphere in the receiving flask using a nitrogen or argon line.

-

Dispensing: Use a clean, dry syringe or cannula for liquid transfers to minimize exposure to air and prevent spills.

-

Sealing: Immediately after dispensing, tightly reseal the source container.[1] Purge the headspace with inert gas before final sealing if it will be stored for an extended period.

-

Cleanup: Decontaminate the work surface. Dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[5]

Emergency Procedures

Rapid and correct response to an emergency is critical.

Exposure Response

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. This is a medical emergency due to the risk of severe damage. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists. |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill Response Protocol

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

-

Control: If safe to do so, prevent the spill from spreading by using absorbent, non-combustible material (e.g., vermiculite, sand).

-

Ventilate: Ensure the area is well-ventilated (fume hood sash should be kept low).

-

Absorb: Carefully absorb the spilled liquid.

-

Collect: Scoop the absorbent material into a labeled, sealable hazardous waste container.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste through licensed channels.[1]

References

- This compound CAS 122763-67-1. Shanghai Talent Chemical Co.,Ltd.

- This compound Safety D

- Tert-butyl 3-hydroxypent-4-eno

- tert-Butyl 3-hydroxypent-4-eno

- CAS 122763-67-1 tert-Butyl 3-hydroxypent-4-eno

- tert-butyl 3-hydroxypent-4-eno

Sources

Introduction: The Significance of a Single Stereocenter

An In-depth Technical Guide on the Chirality of Tert-butyl 3-hydroxypent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional organic molecule featuring a tert-butyl ester, a secondary allylic alcohol, and a terminal alkene.[1][2] Its structure, particularly the chiral center at the C3 position, makes it a valuable building block in asymmetric synthesis. The precise three-dimensional arrangement, or absolute configuration, of the hydroxyl group at this stereocenter can profoundly influence the biological activity and pharmacokinetic properties of larger molecules synthesized from it. In drug development, where enantiomers can have dramatically different—or even deleterious—effects, the ability to rigorously determine and control such stereochemistry is not merely an academic exercise; it is a regulatory and safety imperative.

This guide provides a detailed examination of the chirality of this compound. It is designed for the practicing scientist, offering not just protocols, but the underlying principles and causal logic behind the analytical choices. We will explore the two primary pillars of stereochemical analysis for this molecule: the determination of absolute configuration using NMR spectroscopy and the quantification of enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC).

The C3 Stereocenter: The Heart of Chirality

The core of this molecule's chirality lies at the C3 carbon, which is bonded to four different substituents: a hydrogen atom, a hydroxyl group (-OH), a vinyl group (-CH=CH₂), and a methylene ester group (-CH₂CO₂tBu). This asymmetry gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.

The absolute configuration dictates how the molecule interacts with other chiral entities, such as enzymes or receptors. Therefore, any synthesis targeting a specific biologically active compound must proceed with unambiguous knowledge of the stereochemistry of this precursor.

Determination of Absolute Configuration: The Mosher's Ester Method

When a pure enantiomer of a chiral alcohol is available but its absolute configuration is unknown, the Mosher's ester analysis is a powerful and definitive NMR-based technique.[3] It is the most commonly used NMR method for deducing the configuration of unknown stereogenic secondary carbinol centers.[4]

Causality and Principle

Enantiomers are indistinguishable in a standard (achiral) NMR environment.[5] The Mosher's ester method introduces a second chiral center by derivatizing the alcohol with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[4] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.

The analysis relies on the anisotropic effect of the phenyl ring in the MTPA moiety. In the most stable conformation of the resulting ester, the MTPA phenyl group and the C=O group lie in the same plane as the carbinol C-O bond. This arrangement places the phenyl group in a fixed position relative to the substituents of the original alcohol. Consequently, the protons on one side of this plane will be shielded (shifted upfield to a lower ppm) by the phenyl ring's magnetic field, while protons on the other side will be deshielded (shifted downfield to a higher ppm).

By preparing both the (R)- and (S)-MTPA esters and comparing their ¹H NMR spectra, a clear pattern emerges. The chemical shift difference (Δδ) for each proton is calculated as Δδ = δ(S) - δ(R). Protons with a positive Δδ are determined to be on one side of the Mosher ester plane, and those with a negative Δδ are on the other, allowing for unambiguous assignment of the absolute configuration.[5][6]

Experimental Workflow for Configuration Assignment

The following diagram outlines the logical flow of a Mosher's ester analysis.

Caption: Workflow for Mosher's Ester Analysis.

Protocol: Preparation of MTPA Esters

This protocol is a self-validating system as it requires the synthesis and analysis of two separate diastereomers, providing an internal check on the results.[5]

-

Preparation: In two separate, dry NMR tubes or small vials, dissolve ~1-2 mg of this compound in 0.5 mL of deuterated pyridine-d₅. Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Derivatization: To one tube, add a slight molar excess (~1.1 eq) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl). To the other tube, add the same excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

-

Reaction: Cap the tubes and gently agitate. Allow the reactions to proceed at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or LC-MS if necessary). The formation of pyridine-HCl salt is often observed as a precipitate.

-